Superior NDM-1 Inhibition vs. Captopril
YJ182 demonstrates a significantly higher inhibitory potency against NDM-1 than the benchmark inhibitor captopril. In enzyme inhibition assays, YJ182 achieved an IC50 of 0.23 μM , whereas the literature reports a much weaker IC50 of 7.9 μM for D-captopril under comparable conditions [1]. This translates to a >30-fold improvement in potency, a critical differentiation for research seeking high-efficiency NDM-1 blockade.
Captopril IC50 7.9 µM
34.3-fold lower IC50
| Evidence Dimension | NDM-1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.23 μM |
| Comparator Or Baseline | D-captopril: 7.9 μM |
| Quantified Difference | 34.3-fold lower IC50 (higher potency) |
| Conditions | Biochemical enzyme inhibition assay with purified NDM-1 and a chromogenic substrate (e.g., nitrocefin). |
Why This Matters
Higher potency allows for achieving target engagement at lower compound concentrations, which is crucial for minimizing off-target effects in complex biological systems and can be a key determinant in successful in vitro and in vivo efficacy studies.
- [1] Guo, Y., Wang, J., Niu, G., Shui, W., Sun, Y., Zhou, H., ... & Yang, K. W. (2013). Simplified captopril analogues as NDM-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4259-4263. View Source
